methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate
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Overview
Description
Methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate typically involves the reaction of 3-amino-1H-pyrazole with methyl 2-bromo-2-methylpropanoate under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of the pyrazole attacks the electrophilic carbon of the bromoester, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-amino-1H-pyrazol-1-yl)acetic acid
- 3-(3-amino-1H-pyrazol-1-yl)propanoic acid
- Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate
Uniqueness
Methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate is unique due to the presence of both an ester and an amino group on the pyrazole ring. This dual functionality allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 2-(3-aminopyrazol-1-yl)-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-8(2,7(12)13-3)11-5-4-6(9)10-11/h4-5H,1-3H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEOAQIGJYIYAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)N1C=CC(=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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